molecular formula C23H30N2O4S B2406211 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921997-36-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2406211
CAS No.: 921997-36-6
M. Wt: 430.56
InChI Key: QEYFZANRWZPNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYFZANRWZPNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a benzoxazepine core and a sulfonamide group. Its molecular formula is C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 406.56 g/mol. The presence of the benzene sulfonamide moiety contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
  • Alkylation Reactions : Introducing the dimethyl and propyl groups.
  • Sulfonamide Formation : Attaching the trimethylbenzenesulfonamide moiety.

These steps may require specific catalysts and controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundTargetIC50 (µM)Reference
Compound ACancer Cell Line X0.67
Compound BCancer Cell Line Y0.54

These findings suggest that the compound could be further explored for its potential in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacteria A10
Bacteria B25

Such data underscore the compound's versatility in treating infections.

Q & A

Synthesis and Optimization

Basic Question: What are the key synthetic steps for preparing this compound? Methodological Answer: The synthesis involves a multi-step process:

Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursors under controlled conditions (e.g., using acid catalysts).

Sulfonation : Introduction of the 2,4,6-trimethylbenzenesulfonamide group via nucleophilic substitution or coupling reactions.

Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product. Structural confirmation is achieved through NMR spectroscopy and mass spectrometry .

Advanced Question: How can reaction conditions be optimized to improve yield and minimize byproducts? Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics for sulfonation steps.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyclization.
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts improves regioselectivity .

Structural Characterization

Basic Question: Which analytical techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the oxazepine ring’s stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Question: How can computational methods resolve ambiguities in structural elucidation? Methodological Answer:

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational spectra to validate experimental data.
  • Molecular Dynamics Simulations : Models conformational flexibility of the oxazepine ring in solution .

Biological Activity and Target Identification

Basic Question: What biological targets are associated with this compound? Methodological Answer:

  • Enzyme Inhibition : Potential inhibition of kinases or proteases due to sulfonamide’s electron-withdrawing properties.
  • Receptor Binding : The oxazepine core may interact with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .

Advanced Question: How can enzyme interaction studies elucidate its mechanism of action? Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

Data Contradictions and Reproducibility

Basic Question: How to address discrepancies in reported biological activity across studies? Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: What strategies mitigate variability in synthetic yields? Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) to identify critical factors.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Applications in Drug Development

Basic Question: What preclinical models are suitable for evaluating this compound’s therapeutic potential? Methodological Answer:

  • In Vitro Models : Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays.
  • In Vivo Models : Rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life) .

Advanced Question: How can structural modifications enhance pharmacokinetic properties? Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • SAR Studies : Systematic variation of substituents (e.g., alkyl chains on the oxazepine) to optimize logP and metabolic stability .

Stability and Solubility Challenges

Basic Question: How to determine solubility in aqueous and organic solvents? Methodological Answer:

  • Shake-Flask Method : Measure saturation solubility in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol).
  • HPLC-UV Quantification : Validate solubility limits using calibrated standard curves .

Advanced Question: What formulation strategies improve stability under physiological conditions? Methodological Answer:

  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous stability and reduce degradation .

Comparative Analysis with Analogues

Basic Question: How does this compound differ from structurally similar benzoxazepines? Methodological Answer:

Compound Key Structural FeaturesBiological Activity
Target Compound2,4,6-Trimethylsulfonamide, propyl substituentKinase inhibition, GPCR modulation
Analog 1 ()Ethoxybenzamide moietyHDAC inhibition
Analog 2 ()2-Ethoxy-5-methylsulfonamideAntimicrobial activity

Advanced Question: What computational tools predict comparative bioactivity? Methodological Answer:

  • QSAR Modeling : Relate substituent electronic properties (Hammett constants) to bioactivity.
  • Molecular Docking : Simulate binding poses in target proteins (e.g., COX-2, EGFR) .

Regulatory and Safety Profiling

Basic Question: What assays are essential for preliminary toxicity assessment? Methodological Answer:

  • Ames Test : Evaluate mutagenicity in bacterial strains (e.g., Salmonella typhimurium).
  • hERG Assay : Assess cardiac toxicity via potassium channel inhibition .

Advanced Question: How to design metabolite identification studies? Methodological Answer:

  • LC-MS/MS : Profile metabolites in hepatocyte incubations.
  • Radiolabeling : Use ¹⁴C-labeled compound to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.